![molecular formula C21H25NO5S B2582033 N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034258-85-8](/img/structure/B2582033.png)
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Description
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C21H25NO5S and its molecular weight is 403.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamides have been extensively studied for their ability to inhibit carbonic anhydrase isoenzymes, which play significant roles in physiological processes such as respiration and acid-base balance. For example, a study by Büyükkıdan et al. (2017) explored the synthesis, characterization, and in vitro inhibition of metal complexes of pyrazole-based sulfonamide on human erythrocyte carbonic anhydrase isoenzymes I and II, demonstrating effective inhibitory activity (Büyükkıdan et al., 2017). This suggests that related sulfonamides could also serve as potent inhibitors for these enzymes, potentially contributing to treatments for conditions where carbonic anhydrase activity is implicated.
Antimicrobial Activity
Sulfonamides containing heterocyclic compounds have shown promise as antibacterial agents. Azab et al. (2013) reported on the synthesis of new heterocyclic compounds containing a sulfonamido moiety with significant antibacterial activity, indicating the potential for such compounds to be developed into new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Radiosensitizing Properties
The synthesis of novel sulfonamide derivatives has been investigated for their anticancer and radiosensitizing properties. Ghorab et al. (2015) synthesized a series of sulfonamide derivatives that demonstrated in vitro anticancer activity against human tumor liver cell lines, suggesting their potential use in cancer therapy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c23-21(17-4-2-1-3-5-17,18-9-11-26-12-10-18)15-22-28(24,25)19-6-7-20-16(14-19)8-13-27-20/h1-7,14,18,22-23H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFZEJNQZFLQPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide |
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